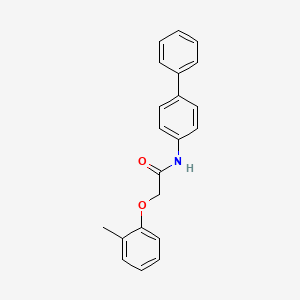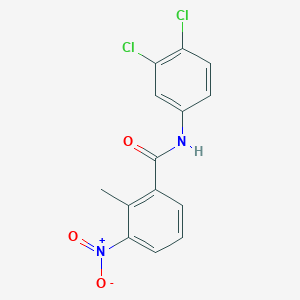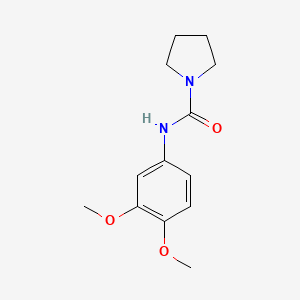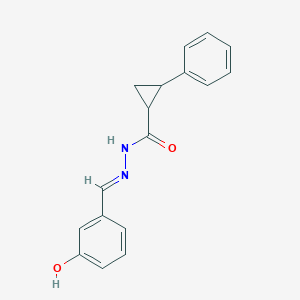
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the addition of a polar substituent group at the 1-position of the piperidine ring, as demonstrated in the study of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides. This structural modification has been critical in enhancing the compound's pharmacological profile, especially in accelerating gastric emptying and enhancing defecation frequency without significant side effects due to reduced 5-HT3- and dopamine D2 receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Molecular Structure Analysis
The molecular interaction studies, particularly of closely related compounds, reveal that the specific arrangement of substituents around the piperidine and benzamide moieties significantly influences binding affinities and pharmacological activities. These studies help understand the compound's action mechanism, highlighting the importance of molecular conformation in drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Reactions and Properties
Chemical modification and synthesis routes contribute significantly to the compound's pharmacological properties. For instance, derivatives of piperidine, when modified appropriately, exhibit varied biological activities, indicating the critical role of chemical reactions in tailoring drug properties. The synthesis routes often involve nucleophilic substitutions, conjugate additions, and cyclizations, which are essential for obtaining the desired pharmacological profiles (Back & Nakajima, 2000).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-13-4-3-11(9-12(13)15)16-14(18)10-5-7-17(8-6-10)22(2,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSCPDOAAQGXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)


![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)

